o-Phenetidine

Description

Used in the manufacture of acetophenetidin.

Structure

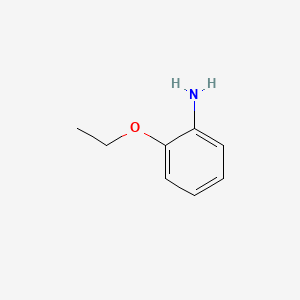

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHFFAFDSSHFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122165-90-6 | |

| Record name | Poly(o-ethoxyaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122165-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025863 | |

| Record name | 2-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish brown oily liquid. (NTP, 1992), Oily liquid; Rapidly turned brown by light and air; [Merck Index] Reddish-brown oily liquid; [CAMEO] Clear dark red liquid; [Sigma-Aldrich MSDS] | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenetidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

444 to 450 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 76.1 °F (NTP, 1992) | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.044 at 69.4 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 152.6 °F ; 25 mmHg at 271 °F (NTP, 1992), 0.02 [mmHg] | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenetidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-70-2, 1321-31-9 | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76155S2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

less than -4 °F (NTP, 1992) | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Phenetidine (CAS 94-70-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenetidine (B74808), with the CAS number 94-70-2 and the systematic IUPAC name 2-ethoxyaniline, is an aromatic organic compound belonging to the aniline (B41778) and aromatic ether classes.[1][2] It presents as a colorless to reddish-brown oily liquid that tends to darken upon exposure to air and light.[1][3] This compound is a crucial intermediate in the chemical industry, primarily serving as a building block for the synthesis of dyes, pigments, and various pharmaceutical agents.[4][5] Its bifunctional nature, containing both an amino group and an ethoxy group on a benzene (B151609) ring, allows for a wide range of chemical transformations, making it a versatile precursor in organic synthesis.[4]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 94-70-2 | [3] |

| Molecular Formula | C8H11NO | [3] |

| Molecular Weight | 137.18 g/mol | |

| IUPAC Name | 2-ethoxyaniline | [3] |

| Synonyms | 2-Aminophenetole, o-Ethoxyaniline, 2-Ethoxybenzenamine | [3][6] |

| Physical Property | Value | Reference |

| Appearance | Colorless to reddish-brown oily liquid | [1][3] |

| Melting Point | -4 °C | |

| Boiling Point | 231-233 °C | [1] |

| Density | 1.051 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [1] |

| Vapor Pressure | 1 mmHg at 67 °C | [7] |

| Flash Point | 110 °C (closed cup) | [7] |

| Refractive Index | n20/D 1.555 | [1] |

| Autoignition Temperature | 425 °C |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reduction of 2-ethoxynitrobenzene.[1] This transformation can be achieved through various reducing agents, with catalytic hydrogenation or reduction with iron in an acidic medium being the most common methods.

Experimental Protocol: Catalytic Hydrogenation of 2-Ethoxynitrobenzene

This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

-

2-Ethoxynitrobenzene

-

Palladium on carbon (5% Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas source

-

Filter aid (e.g., Celite)

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 2-ethoxynitrobenzene in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 1-5% by weight of the starting material.

-

Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-5 atm.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating to ensure efficient contact between the reactants and the catalyst.

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude this compound can be purified further by vacuum distillation if necessary.

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds, particularly in the dye and pharmaceutical industries.

Use in Azo Dye Synthesis

A significant application of this compound is in the production of azo dyes. The amino group of this compound can be diazotized and then coupled with a suitable coupling agent to form a highly colored azo compound.

Caption: Synthesis of an azo dye from this compound.

Precursor in Pharmaceutical Synthesis

This compound serves as a starting material for the synthesis of various pharmaceuticals. For instance, it can be acylated to produce phenacetin (B1679774), an analgesic and antipyretic, although the use of phenacetin is now restricted in many countries due to its adverse effects.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound.

Experimental Workflow: GC-MS Analysis

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Parameters (Typical):

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Caption: Workflow for GC-MS analysis of this compound.

Toxicology and Safety

This compound is classified as a toxic substance and should be handled with appropriate safety precautions.

| Toxicity Data | Value | Species | Route | Reference |

| LD50 | 600 mg/kg | Rabbit | Oral | [2] |

| LDLo | 600 mg/kg | Mouse | Oral | [2] |

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

-

P405: Store locked up.

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to air and light and should be stored in a tightly closed container under an inert atmosphere in a cool, dry, and dark place.[1][7]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of dyes and pharmaceuticals. Its synthesis, primarily through the reduction of 2-ethoxynitrobenzene, is a well-established chemical transformation. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound. The analytical methods outlined, such as GC-MS, provide reliable means for its identification and quantification. This guide provides a comprehensive overview for researchers and professionals working with this compound.

References

- 1. This compound CAS#: 94-70-2 [m.chemicalbook.com]

- 2. This compound | CAS#:94-70-2 | Chemsrc [chemsrc.com]

- 3. This compound | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound = 97.0 GC 94-70-2 [sigmaaldrich.com]

o-Phenetidine molecular weight and formula

O-phenetidine (B74808), also known as 2-ethoxyaniline, is a substituted aniline (B41778) and an aromatic ether.[1][2] It is primarily used in the manufacturing of dyes.[1][3] This technical brief outlines the core molecular properties of this compound.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and chemical synthesis workflows.

| Parameter | Value | Reference |

| Molecular Formula | C8H11NO | [2][3][4][5] |

| Molecular Weight | 137.18 g/mol | [2][4][5][6] |

| Alternate Names | 2-Ethoxyaniline, 2-Aminophenetole | [5] |

| CAS Number | 94-70-2 | [3][5][6] |

Experimental Protocols

This document focuses on the fundamental molecular properties of this compound, which are established and widely cited in chemical literature. As such, detailed experimental protocols for the determination of molecular weight and formula (e.g., via mass spectrometry or elemental analysis) are beyond the scope of this specific guide. The provided data is based on referenced chemical databases.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's identity to its molecular properties. The chemical formula is the determinant of the molecular weight.

Caption: Logical flow from compound identity to molecular properties.

References

- 1. This compound | 94-70-2 [chemicalbook.com]

- 2. This compound | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 94-70-2 [m.chemicalbook.com]

- 4. This compound | CAS#:94-70-2 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. This compound = 97.0 GC 94-70-2 [sigmaaldrich.com]

Chemical and physical properties of 2-ethoxyaniline

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Ethoxyaniline

Introduction

2-Ethoxyaniline, also known by its synonym o-phenetidine, is an aromatic organic compound with the chemical formula C₈H₁₁NO.[1][2] It is classified as a substituted aniline (B41778) and an aromatic ether.[3] Structurally, it consists of a benzene (B151609) ring substituted with an ethoxy group (-OCH₂CH₃) and an amino group (-NH₂) at adjacent (ortho) positions.[3][4] At room temperature, it presents as a colorless to pale yellow or reddish-brown oily liquid.[2][3][4] This compound is a significant intermediate in the synthesis of various industrial products, including dyes, pigments, and pharmaceuticals.[1][4] For instance, it is a precursor for certain azo dyes and has been used in the production of analgesics and anti-inflammatory drugs.[1] Due to its chemical nature, 2-ethoxyaniline is sensitive to air and light, often darkening upon exposure.[2][4]

Chemical and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of 2-ethoxyaniline.

Table 1: Identifiers and Chemical Structure

| Identifier | Value |

| IUPAC Name | 2-ethoxyaniline[3][5] |

| Synonyms | This compound, 2-Aminophenetole, o-Ethoxyaniline, 1-Amino-2-ethoxybenzene[1][3][6] |

| CAS Number | 94-70-2[1][2][5][7] |

| Molecular Formula | C₈H₁₁NO[1][2][5][7] |

| Molecular Weight | 137.18 g/mol [2][3][6] |

| SMILES | CCOC1=CC=CC=C1N[3][5] |

| InChI Key | ULHFFAFDSSHFDA-UHFFFAOYSA-N[5][6] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to yellow or reddish-brown oily liquid[1][2][3] |

| Melting Point | -20 °C to -4 °C[2][6][8] |

| Boiling Point | 228 °C to 233 °C at 760 mmHg[2][3][6] |

| Density | 1.051 g/mL at 25 °C[2] |

| Flash Point | 177 °F (80.5 °C)[2] |

| Vapor Pressure | 1 mmHg at 67 °C[2] |

| Refractive Index | n20/D 1.555[2] |

| pKa | 4.43 at 28 °C[2] |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Slightly soluble to insoluble (0.5-1.0 g/100 mL at 24.5 °C)[1][2][4][8] |

| Organic Solvents | Soluble in ethanol, ether, acetone, and dilute acid[1][2][4] |

The solubility of 2-ethoxyaniline in aqueous solutions is pH-dependent; it becomes more soluble in acidic conditions due to the protonation of the amino group.[4]

Reactivity and Stability

2-Ethoxyaniline exhibits reactivity typical of an aromatic amine. The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes.[1] It neutralizes acids in exothermic reactions to form salts.[3] The compound is sensitive to air and light, which can cause it to darken and potentially polymerize.[2][9] It is also known to react vigorously with strong oxidizing agents.

Experimental Protocols

Detailed experimental procedures for determining the physical properties of 2-ethoxyaniline are based on standard laboratory techniques.

Determination of Boiling Point

The boiling point of liquid 2-ethoxyaniline can be determined using a distillation apparatus.

-

Apparatus Setup: A small quantity of the sample (e.g., 5-10 mL) is placed in a round-bottom flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation head. The flask is connected to a condenser.

-

Heating: The flask is gently heated using a heating mantle. Anti-bumping granules are added to ensure smooth boiling.

-

Observation: The temperature is recorded when the liquid begins to boil and a stable ring of condensate is observed rising into the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the distillate is collected.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure should be recorded. If the pressure is not 760 mmHg, a nomograph can be used to correct the observed boiling point to the normal boiling point.

Determination of Density

The density of liquid 2-ethoxyaniline can be measured using a pycnometer.

-

Preparation: The pycnometer is cleaned, dried, and its empty weight is accurately measured (m₁).

-

Sample Measurement: The pycnometer is filled with 2-ethoxyaniline, ensuring no air bubbles are trapped. The filled pycnometer is then weighed (m₂).

-

Volume Calibration: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at a specific temperature (e.g., deionized water). The weight is recorded (m₃). The volume (V) of the pycnometer is calculated using the formula V = (m₃ - m₁) / ρ_water.

-

Calculation: The density of 2-ethoxyaniline (ρ_sample) is calculated using the formula: ρ_sample = (m₂ - m₁) / V. The measurement should be performed at a constant temperature, typically 25 °C.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

-

Solvent Selection: A range of solvents, including water, ethanol, ether, and dilute HCl, are selected.

-

Procedure: A small, measured amount of 2-ethoxyaniline (e.g., 0.1 g) is added to a test tube containing a measured volume of the solvent (e.g., 3 mL).

-

Observation: The mixture is agitated and observed for dissolution. If the substance dissolves completely, it is considered soluble. If it partially dissolves, it is slightly soluble. If no significant dissolution occurs, it is considered insoluble.

-

pH Effect: To observe the effect of pH, the solubility in dilute aqueous HCl and dilute aqueous NaOH is compared to its solubility in neutral water. Increased solubility in dilute acid is indicative of the basic nature of the amino group.[4]

Synthesis Pathway

2-Ethoxyaniline is commonly synthesized through the reduction of 2-nitrophenetole. An alternative industrial method involves the catalytic hydrogenation of nitroethylbenzene.[1][10] The following diagram illustrates a general synthesis workflow.

Caption: Generalized workflow for the synthesis of 2-ethoxyaniline via reduction.

Safety Information

2-Ethoxyaniline is classified as toxic by inhalation, in contact with skin, and if swallowed.[2] It is harmful and may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects. Absorption into the body can lead to the formation of methemoglobin, causing cyanosis. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[8] It should be stored in a tightly closed container in a well-ventilated area, away from light and air.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-ETHOXYANILINE | CAS 94-70-2 [matrix-fine-chemicals.com]

- 6. 2-ethoxyaniline [stenutz.eu]

- 7. 1stsci.com [1stsci.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103333072B - Preparation method of 2-ethylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of o-Phenetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of o-phenetidine (B74808) in water and various organic solvents. The information is curated for professionals in research and development, particularly in the pharmaceutical industry, where understanding the solubility of chemical intermediates is crucial for process development, formulation, and safety.

Introduction to this compound

This compound, also known as 2-ethoxyaniline, is an organic compound with the chemical formula C₈H₁₁NO. It presents as a reddish-brown oily liquid and is a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its molecular structure, featuring both a polar amino group and a nonpolar ethoxy and benzene (B151609) ring, dictates its solubility characteristics across different solvent systems.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 24.5 | 0.5 - 1.0 g/100 mL[1][2][3][4] |

| Water | 24.5 | 5 - 10 mg/mL[5][6] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Alcohol (Ethanol) | Soluble[1][2][7][8][9][10] |

| Ether | Soluble[1][2][7][8][9][10] |

| Benzene | Soluble[8][10] |

| Chloroform | Soluble[8][10] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound. This protocol is based on standard laboratory methods.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, chloroform, benzene, toluene, dimethyl sulfoxide)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated flasks

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (chemically resistant)

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed to avoid bubble formation.

-

Addition of Solute: In a series of sealed, temperature-controlled vessels, add an excess amount of this compound to a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vessels in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vessels to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved this compound to settle. If necessary, centrifuge the samples to facilitate the separation of the liquid and solid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a suitable filter to remove any suspended particles. Accurately dilute the collected sample with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

Caption: A logical workflow for the experimental determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors inherent to its molecular structure:

-

Polarity: The presence of the amino (-NH₂) group imparts some polarity to the molecule, allowing for limited solubility in polar solvents like water through hydrogen bonding.

-

Nonpolar Character: The ethoxy (-OCH₂CH₃) group and the benzene ring are nonpolar, which contributes to its solubility in nonpolar organic solvents.

-

pH: In acidic aqueous solutions, the amino group can be protonated to form a more soluble salt, thereby increasing its aqueous solubility.

Conclusion

This guide provides a summary of the known solubility of this compound in water and common organic solvents. While quantitative data in water is established, further experimental investigation is required to determine precise solubility values in a broader range of organic solvents, which is critical for its application in chemical synthesis and pharmaceutical development. The provided experimental protocol and workflow offer a foundational approach for such investigations.

References

- 1. This compound CAS#: 94-70-2 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | CAS#:94-70-2 | Chemsrc [chemsrc.com]

- 5. This compound | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound Bulk Manufacturer, CAS NO 94-70-2 | Suze Chemical [suzehg.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chembk.com [chembk.com]

Synthesis of o-Phenetidine from 2-Ethoxynitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of o-phenetidine (B74808), a key intermediate in the pharmaceutical and dye industries, through the reduction of 2-ethoxynitrobenzene. The guide covers three primary synthetic methodologies: catalytic hydrogenation using palladium on carbon (Pd/C), catalytic hydrogenation with Raney nickel, and chemical reduction using iron. This document provides a comparative analysis of these methods, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of the chemical transformation and experimental workflow.

Executive Summary

The reduction of the nitro group in 2-ethoxynitrobenzene to an amine is the core transformation in the synthesis of this compound. This can be achieved with high efficiency using various reduction techniques. Catalytic hydrogenation methods, employing catalysts such as Pd/C and Raney nickel, are widely used due to their high yields and cleaner reaction profiles, with hydrogen gas as the reductant and water as the primary byproduct.[1] Chemical reduction, most commonly with iron powder in an acidic medium, offers a more traditional and often lower-cost alternative, though it can generate significant metal waste. The choice of method often depends on factors such as scale, cost, available equipment, and desired product purity.

Comparative Analysis of Synthetic Methods

The following tables summarize the quantitative data for the different methods of synthesizing this compound from 2-ethoxynitrobenzene.

Table 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

| Parameter | Value | Reference |

| Catalyst Loading | 5-10 mol% | General Knowledge |

| Substrate Concentration | 0.5 - 1.5 M in Ethanol (B145695) | General Knowledge |

| Temperature | 25 - 80 °C | [2] |

| Hydrogen Pressure | 1 - 10 atm | [3] |

| Reaction Time | 2 - 8 hours | General Knowledge |

| Yield | >95% | [2] |

Table 2: Catalytic Hydrogenation with Raney Nickel

| Parameter | Value | Reference |

| Catalyst Loading | 10-20 wt% | [4] |

| Substrate Concentration | 0.5 - 2.0 M in Ethanol | [4] |

| Temperature | 50 - 100 °C | [4] |

| Hydrogen Pressure | 10 - 50 atm | [4] |

| Reaction Time | 4 - 12 hours | [4] |

| Yield | 90-98% | [4] |

Table 3: Chemical Reduction with Iron

| Parameter | Value | Reference |

| Reducing Agent | Iron Powder | [5] |

| Acidic Medium | Acetic Acid / HCl | [6] |

| Stoichiometry (Fe:Substrate) | 3:1 to 5:1 molar ratio | General Knowledge |

| Temperature | 80 - 100 °C | [6] |

| Reaction Time | 3 - 6 hours | General Knowledge |

| Yield | 85-95% | [6] |

Chemical Transformation Pathway

The fundamental chemical transformation in all three methods is the reduction of the nitro group of 2-ethoxynitrobenzene to the amino group of this compound.

Experimental Protocols

Catalytic Hydrogenation with 10% Pd/C

Materials:

-

2-ethoxynitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Nitrogen gas

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable hydrogenation reactor, dissolve 2-ethoxynitrobenzene (1.0 eq) in ethanol.

-

Under an inert atmosphere of nitrogen, carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

-

Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.

-

Evacuate the nitrogen and introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Catalytic Hydrogenation with Raney Nickel

Materials:

-

2-ethoxynitrobenzene

-

Raney Nickel (activated slurry)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

In a high-pressure autoclave, add the activated Raney Nickel slurry (typically 10-20 wt% relative to the substrate).

-

Add 2-ethoxynitrobenzene and ethanol.

-

Seal the autoclave and purge with nitrogen several times.

-

Introduce hydrogen gas and pressurize the autoclave to the desired pressure (e.g., 30 atm).

-

Heat the mixture to the desired temperature (e.g., 70-90 °C) with vigorous stirring.

-

Monitor the reaction by observing the pressure drop.

-

After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

-

Carefully filter the reaction mixture to remove the Raney Nickel.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

Chemical Reduction with Iron

Materials:

-

2-ethoxynitrobenzene

-

Iron powder (fine grade)

-

Glacial acetic acid or concentrated hydrochloric acid

-

Ethanol or water (as solvent)

-

Sodium hydroxide (B78521) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-ethoxynitrobenzene and a solvent (e.g., a mixture of ethanol and water).

-

Add iron powder (3-5 molar equivalents).

-

Heat the mixture to reflux and then add glacial acetic acid or concentrated hydrochloric acid dropwise.

-

Maintain the reaction at reflux with vigorous stirring for 3-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and make it basic by the slow addition of a sodium hydroxide solution.

-

Filter the mixture to remove the iron salts. Wash the filter cake with ethanol.

-

The filtrate contains the crude this compound, which can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) followed by removal of the solvent under reduced pressure.

General Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Purification of this compound

Crude this compound obtained from any of the above methods is a reddish-brown oily liquid and can be purified by vacuum distillation.[5] this compound has a boiling point of 231-233 °C at atmospheric pressure.[5] Distillation under reduced pressure is recommended to prevent decomposition at high temperatures.

Procedure for Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure using a vacuum pump.

-

Gently heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum.

-

The purified this compound should be a colorless to pale yellow liquid.

Conclusion

The synthesis of this compound from 2-ethoxynitrobenzene can be effectively achieved through catalytic hydrogenation or chemical reduction. Catalytic hydrogenation with Pd/C generally offers high yields under mild conditions. Raney nickel is also a highly effective catalyst, though it may require higher pressures and temperatures. The iron reduction method provides a classical and cost-effective alternative. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, cost, safety considerations, and available equipment. Proper purification by vacuum distillation is crucial to obtain high-purity this compound suitable for further applications in drug development and other industries.

References

- 1. rsc.org [rsc.org]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]

In-Depth Toxicological Profile of o-Phenetidine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for o-phenetidine (B74808) (2-ethoxyaniline), a chemical intermediate used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Due to its potential health hazards, a thorough understanding of its toxicological profile is essential for safe laboratory handling and for professionals in the field of drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes known metabolic pathways.

Core Toxicological Data

The toxicological profile of this compound is characterized by its acute toxicity upon ingestion, dermal contact, or inhalation. It is also a suspected mutagen. The following sections and tables summarize the available quantitative and qualitative data.

Acute Toxicity

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Exposure can lead to symptoms such as cyanosis, headache, drowsiness, and vomiting.[2][3]

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | Test Type | Value | Reference |

| Oral | Rat | LD50 | 540 mg/kg | [4] |

| Oral | Rabbit | LD50 | 600 mg/kg | [1] |

| Oral | Mouse | LDLo | 600 mg/kg | [5] |

| Dermal | Rabbit | LD50 | 2353 mg/kg | [6] |

| Inhalation | Rat | LC50 (4h) | > 5085 mg/m³ | [7] |

LD50: Lethal Dose, 50% kill; LDLo: Lowest Published Lethal Dose; LC50: Lethal Concentration, 50% kill.

Skin and Eye Irritation

This compound is reported to cause skin and eye irritation.[2][3] In studies with rabbits, it produced very slight erythema.[4]

Sensitization

This compound may cause an allergic skin reaction.[4][6]

Genetic Toxicity

This compound is suspected of causing genetic defects.[4] The Ames test, a bacterial reverse mutation assay, has yielded equivocal results for this compound.[8]

Table 2: Genetic Toxicity Data for this compound

| Test System | Result | Reference |

| Ames Test (Salmonella typhimurium) | Equivocal | [8] |

Carcinogenicity, Chronic Toxicity, and Reproductive Toxicity

There is a lack of comprehensive data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, or as a known or anticipated carcinogen by NTP.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 401)

-

Test Animals: Healthy, young adult rodents (e.g., rats), fasted before administration.

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.

-

Administration: The substance is typically administered by gavage.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 is calculated statistically from the dose-response data.

Acute Dermal Toxicity - General Protocol (Based on OECD Guideline 402)

-

Test Animals: Rabbits are commonly used. A small area of skin on the back is clipped free of fur.

-

Application: The test substance is applied to the prepared skin area and covered with a porous gauze patch. The trunk of the animal is wrapped to hold the patch in place.

-

Exposure: The exposure period is typically 24 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of irritation (erythema and edema) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Systemic Toxicity: Animals are observed for signs of systemic toxicity and mortality over a 14-day period.

Bacterial Reverse Mutation Test (Ames Test) - General Protocol (Based on OECD Guideline 471)

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used.

-

Principle: The test evaluates the ability of a chemical to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic activation.

-

Procedure: The test chemical, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar (B569324) medium.

-

Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

Signaling Pathways in Toxicity

The toxicity of many aromatic amines, including this compound, is linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA and proteins.

Metabolic Activation of Aromatic Amines

A primary pathway for the metabolic activation of aromatic amines is N-oxidation, which is catalyzed by cytochrome P450 enzymes in the liver. This initial step forms an N-hydroxylamine, a key intermediate in the toxic cascade. This intermediate can be further metabolized, leading to the formation of reactive species that can cause cellular damage and mutations.

Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates a typical workflow for determining the acute oral toxicity (LD50) of a substance like this compound.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Metabolic activation of phenacetin and phenetidine by several forms of cytochrome P-450 purified from liver microsomes of rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (94-70-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Reactivity profile of o-phenetidine with acids and other agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of o-phenetidine (B74808) (2-ethoxyaniline). As a key intermediate in the synthesis of dyes and pharmaceuticals, a thorough understanding of its chemical behavior is paramount.[1] This document details its reactions with acids, electrophiles, and other chemical agents, supported by reaction mechanisms, experimental protocols, and structured data for clarity. Key reactions such as acid-base neutralization, acylation, diazotization, and electrophilic aromatic substitution are explored.

Introduction to this compound

This compound, systematically named 2-ethoxyaniline, is an aromatic organic compound featuring an ethoxy (-OCH₂CH₃) group and an amino (-NH₂) group attached to a benzene (B151609) ring at ortho positions. It is a reddish-brown oily liquid that is sensitive to light and air.[2][3] The interplay between the electron-donating amino and ethoxy groups dictates its chemical character, rendering it a versatile nucleophile and a reactive substrate for electrophilic aromatic substitution. Its primary applications are in the manufacturing of dyes and other fine chemicals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1][4] |

| Appearance | Reddish-brown oily liquid | [2] |

| Boiling Point | 231-233 °C | [4][5] |

| Melting Point | -20 °C | [4][5] |

| Density | 1.051 g/mL at 25 °C | [4][5] |

| pKa | 4.43 (at 28 °C) | [4][5] |

| Solubility | Slightly soluble in water; Soluble in alcohol and ether. | [2][4][5] |

Core Reactivity Principles

The reactivity of this compound is governed by two main features: the basic and nucleophilic nitrogen atom of the amino group, and the activated aromatic ring.

-

Basicity and Nucleophilicity : The lone pair of electrons on the nitrogen atom makes this compound a weak base (pKa of its conjugate acid is 4.43) and an effective nucleophile.[4][5] It readily reacts with acids to form salts and with various electrophiles at the nitrogen atom.

-

Aromatic Ring Reactivity : Both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. This high degree of activation makes the ring highly susceptible to attack by electrophiles, often leading to polysubstitution if conditions are not carefully controlled.

Reactions with Acids

Brønsted-Lowry Acids (Proton Donors)

As a typical aromatic amine, this compound neutralizes acids in exothermic reactions to form the corresponding ammonium (B1175870) salts.[1][2][3] This reaction is fundamental to its handling and purification, as the resulting salt is often more water-soluble than the free base.[6][7][8][9] For example, it reacts with hydrochloric acid (HCl) to form 2-ethoxyanilinium chloride.[6]

Caption: Acid-Base reaction of this compound with HCl.

Lewis Acids (Electron Acceptors)

The lone pair on the nitrogen atom also allows this compound to act as a Lewis base, donating its electron pair to a Lewis acid (an electron-pair acceptor) like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). This interaction forms a Lewis acid-base adduct. This type of reaction is crucial in processes like Friedel-Crafts reactions, although the free amino group can complicate these reactions by complexing with the catalyst.

Caption: Formation of a Lewis acid-base adduct.

Reactions with Other Agents

Electrophilic Aromatic Substitution

The highly activated ring of this compound readily undergoes electrophilic aromatic substitution. The directing effects of the -NH₂ and -OC₂H₅ groups reinforce each other, strongly favoring substitution at the para-position (position 4) and secondarily at the other ortho-position (position 6) relative to the amino group.

-

Nitration : Nitration typically requires a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[10][11] Direct nitration of aromatic amines can be problematic due to the susceptibility of the amino group to oxidation by nitric acid. A common strategy to circumvent this is to first protect the amino group by converting it to an amide (see Section 4.2), which is less activating and less susceptible to oxidation.

-

Halogenation : Due to the ring's high activation, halogenation with agents like bromine (Br₂) can proceed rapidly even without a Lewis acid catalyst and may lead to poly-halogenated products. Milder conditions are necessary for selective mono-halogenation.

-

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄ containing SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically at the position para to the amino group.

Caption: Mechanism of N-Acetylation (Acylation).

-

Diazotization : As a primary aromatic amine, this compound undergoes diazotization when treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). This reaction produces a 2-ethoxybenzenediazonium salt. These diazonium salts are highly valuable synthetic intermediates, reacting with activated aromatic compounds (like phenols or other amines) in electrophilic aromatic substitution reactions known as azo coupling to form intensely colored azo dyes.

Caption: Workflow for diazotization and azo coupling.

Oxidation Reactions

This compound is sensitive to air and light, which can cause it to darken over time due to the formation of oxidized, often polymeric, colored impurities. [2]Strong oxidizing agents, such as peroxides, can react vigorously. [1][2]Enzymatic oxidation of the related p-phenetidine (B124905) has been shown to proceed via free radical intermediates, leading to products like azo compounds. [12][13]A similar radical-mediated pathway can be expected for this compound with certain chemical oxidants.

Reactions with Reducing Agents

While the aromatic ring and ethoxy group are generally stable to reduction, reactions with strong reducing agents, such as metal hydrides, can be hazardous. Flammable gaseous hydrogen may be generated in these combinations. [1][2][3]

Summary of Reactivity and Incompatibilities

Table 2: Summary of Key this compound Reactions

| Reactant Class | Typical Reagents | Product Type | Reaction Name |

| Brønsted-Lowry Acids | HCl, H₂SO₄ | Ammonium Salt | Neutralization |

| Lewis Acids | AlCl₃, BF₃ | Lewis Adduct | Adduct Formation |

| Acylating Agents | Acetic Anhydride (B1165640), Acetyl Chloride | Amide | N-Acylation |

| Nitrating Agents | HNO₃ / H₂SO₄ | Nitro-aromatic | Nitration |

| Halogens | Br₂, Cl₂ | Halo-aromatic | Halogenation |

| Sulfonating Agents | H₂SO₄ / SO₃ | Sulfonic Acid | Sulfonation |

| Nitrous Acid | NaNO₂ / HCl (0-5 °C) | Diazonium Salt | Diazotization |

| Strong Oxidizers | Peroxides, KMnO₄ | Oxidized/Polymeric Products | Oxidation |

| Strong Reducers | Metal Hydrides | (Potentially hazardous) | Reduction |

Table 3: Incompatible Agents and Conditions for this compound

| Incompatible Material/Condition | Reason / Hazard | Reference(s) |

| Strong Oxidizing Agents | Vigorous, potentially exothermic reaction. | [14][15] |

| Acids | Exothermic neutralization reaction. | [1][2] |

| Acid Anhydrides, Acid Halides | Exothermic acylation reaction. | [1][2][14] |

| Isocyanates, Epoxides | Incompatible, potential for vigorous reaction. | [1][2] |

| Strong Reducing Agents (e.g., hydrides) | Generation of flammable hydrogen gas. | [1][2][3] |

| Air and Light | Causes degradation and discoloration. | [2][3][15] |

| Heat, Sparks, Open Flames | Combustible liquid. | [14][16] |

Experimental Protocols

Example Protocol: N-acetylation of this compound

This protocol is adapted from a standard procedure for the closely related p-phenetidine and illustrates the general method for protecting the amino group. [6] Caution: Always perform reactions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

-

This compound (1.0 eq)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Anhydride (1.1 eq)

-

Sodium Acetate (B1210297) (NaOAc) (1.5 eq)

-

100 mL Erlenmeyer flask

-

Ice-water bath

Procedure:

-

In a 100 mL Erlenmeyer flask, combine this compound and deionized water.

-

Carefully add a catalytic amount of concentrated HCl to the mixture while swirling. The amine should dissolve to form its hydrochloride salt. If the solution is colored, a small amount of activated charcoal can be added, the solution heated briefly, and then filtered to decolorize.

-

In a separate beaker, prepare a solution of sodium acetate in water.

-

Gently warm the this compound hydrochloride solution. Add acetic anhydride while swirling the flask.

-

Immediately add the sodium acetate solution all at once to the flask. The sodium acetate acts as a buffer to control the acidity. [17]6. Swirl the mixture vigorously to ensure thorough mixing.

-

Allow the solution to stand at room temperature for 10-15 minutes, then cool it in an ice-water bath to induce crystallization of the crude N-acetyl-o-phenetidine.

-

Collect the solid product by vacuum filtration and wash the crystals with a small portion of cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., an ethanol-water mixture).

Conclusion

This compound exhibits a rich and predictable reactivity profile dominated by the nucleophilic amino group and the highly activated aromatic ring. Its basicity allows for simple salt formation with acids, while its nucleophilicity drives essential reactions like acylation and diazotization. The strong ortho, para-directing influence of its substituents makes it a useful precursor in the synthesis of specifically substituted aromatic compounds, provided that the high reactivity is carefully managed to prevent oxidation and polysubstitution. A comprehensive understanding of these reaction pathways is critical for its effective and safe use in research and industrial applications.

References

- 1. This compound | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound CAS#: 94-70-2 [m.chemicalbook.com]

- 5. This compound | 94-70-2 [chemicalbook.com]

- 6. stolaf.edu [stolaf.edu]

- 7. brainly.com [brainly.com]

- 8. brainly.com [brainly.com]

- 9. homework.study.com [homework.study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 12. Hydroperoxide-dependent activation of p-phenetidine catalyzed by prostaglandin synthase and other peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The oxidation of p-phenetidine by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. hpc-standards.com [hpc-standards.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

A Technical Guide to the Synthesis of o-Phenetidine: Precursors and Downstream Applications

Abstract: o-Phenetidine (B74808), known chemically as 2-ethoxyaniline, is a pivotal organic intermediate with the chemical formula C₈H₁₁NO.[1] This reddish-brown oily liquid is instrumental in the synthesis of a wide array of commercial products, particularly in the pharmaceutical and dye manufacturing sectors.[2][3] Its utility stems from the reactivity of its aromatic amine and ether functional groups, allowing it to serve as a versatile building block for more complex molecules. This guide provides a detailed overview of the primary synthesis routes for this compound, starting from its common precursors. Furthermore, it explores the synthesis of its key downstream products, offering detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to support researchers, chemists, and professionals in the field of drug development.

Synthesis of this compound Precursors

The industrial production of this compound predominantly relies on the synthesis of its immediate precursor, 2-ethoxynitrobenzene, commonly known as o-nitrophenetole. The two main pathways to o-nitrophenetole start from either o-nitrochlorobenzene or o-nitrophenol.

1.1. Pathway A: Ethoxylation of o-Nitrochlorobenzene This route involves a nucleophilic aromatic substitution reaction where the chloro group of o-nitrochlorobenzene is displaced by an ethoxide group. The reaction is typically carried out by treating o-nitrochlorobenzene with ethanol (B145695) in the presence of a base.[4][5] This method is a common industrial approach for producing nitrophenetoles.[4]

1.2. Pathway B: Ethoxylation of o-Nitrophenol An alternative pathway is the Williamson ether synthesis, where o-nitrophenol is reacted with an ethylating agent like bromoethane.[4] This reaction is conducted under basic conditions, often with phase-transfer catalysis to facilitate the reaction between the phenoxide and the ethylating agent.

Core Synthesis of this compound

The conversion of o-nitrophenetole to this compound is a reduction reaction that targets the nitro group (-NO₂) and converts it to an amino group (-NH₂). This transformation is one of the most useful methods for introducing an amino group into an aromatic ring.[6] Several methods are employed, with catalytic hydrogenation and metal-mediated reductions being the most common.[2][7][8]

2.1. Method A: Catalytic Hydrogenation This is a clean and highly efficient method for reducing nitro groups.[9] The reaction involves treating o-nitrophenetole with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide.[2][7][8] The reaction is typically performed in a pressure vessel with a solvent such as ethanol.[9]

2.2. Method B: Metal-Mediated Reduction A classic and industrially viable method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium.[8] The reduction of o-nitrophenetole with iron filings in the presence of a mineral acid like hydrochloric acid is a frequently cited procedure.[10] This method is robust and cost-effective, though it may require more extensive purification compared to catalytic hydrogenation.

Downstream Products and Applications

This compound serves as a crucial starting material for a variety of valuable chemicals, particularly in the pharmaceutical and dye industries.[1][3]

3.1. Pharmaceutical Derivatives

The amine group of this compound is readily functionalized to produce active pharmaceutical ingredients (APIs).

-

N-(2-ethoxyphenyl)acetamide (o-Acetophenetidide): This compound is an isomer of the well-known analgesic Phenacetin. While Phenacetin (derived from p-phenetidine) has been largely withdrawn due to its side effects, the synthesis of its ortho-isomer illustrates a key reaction of this compound: N-acetylation. This is typically achieved by reacting this compound with acetic anhydride (B1165640).[11][12]

-

Ethenzamide: This analgesic and anti-inflammatory drug is synthesized via the O-alkylation of salicylamide.[13] While not a direct downstream product of this compound, its synthesis involves similar ethoxy-benzene structures, highlighting the importance of this moiety in pharmaceuticals.[13][14]

-

Rivanol (Ethacridine lactate): this compound is a precursor in the production of this antiseptic and abortifacient compound.[3]

-

Dye Intermediates in Pharmaceuticals: It is also used to prepare chromophore AS-VL, which has applications in both dye and pharmaceutical contexts.[3]

3.2. Dye Manufacturing

This compound is a key intermediate in the synthesis of azo dyes. The typical process involves two main steps:

-

Diazotization: The primary aromatic amine of this compound is converted into a diazonium salt by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or naphthol derivative (e.g., 3-Hydroxy-2-naphthoyl-ortho-phenetidide), to form the final azo dye.[7][15] Examples of dyes produced using this compound include Alizarin Red 5G and Fast Acid Blue R.[3]

Data Presentation

This section summarizes the physical properties of this compound and quantitative parameters for a representative synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 94-70-2 | [2] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Appearance | Reddish-brown oily liquid | [2][7] |

| Boiling Point | 231-233 °C | [7] |

| Melting Point | -20 °C | [7] |

| Density | 1.051 g/mL at 25 °C | [7] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | [2][7] |

| Refractive Index (n²⁰/D) | 1.555 |[7] |

Table 2: Example Experimental Parameters for Synthesis of N-(4-ethoxyphenyl)acetamide (Phenacetin) from p-Phenetidine (B124905) Note: This protocol for the para-isomer is provided as a direct analogue to the acetylation of this compound due to the availability of detailed data. The molar ratios are directly applicable.

| Reagent | Molecular Wt. | Amount Used | Moles (mmol) | Reference(s) |

|---|---|---|---|---|

| p-Phenetidine | 137.18 g/mol | 0.20 g | 1.46 | [11] |

| Water | 18.02 g/mol | 3.50 mL | - | [11] |

| Conc. HCl (12 M) | 36.46 g/mol | 4 drops (~0.17 mL) | ~2.0 | [11] |

| Acetic Anhydride | 102.09 g/mol | 0.20 mL (0.22 g) | 2.20 | [11] |

| Sodium Acetate (B1210297) | 82.03 g/mol | (in solution) | - |[11] |

Detailed Experimental Protocols

Protocol 1: Reduction of p-Nitrophenetole with Iron (Adapted for o-isomer) This protocol is based on a procedure for the synthesis of p-phenetidine and is directly adaptable for the ortho-isomer.[10]

-

Setup: In a flask equipped with a mechanical stirrer and reflux condenser, add o-nitrophenetole (e.g., 0.1 mol), water (200 mL), and concentrated hydrochloric acid (10 mL).

-